2-Allyloxy-6-chloro-pyrazine

Lipophilicity Drug-likeness ADME prediction

2-Allyloxy-6-chloro-pyrazine (CAS 107466-49-9) is a 2,6-disubstituted pyrazine heterocycle bearing an allyloxy (-OCH₂CH=CH₂) group at C-2 and a chloro substituent at C-6. With a molecular formula of C₇H₇ClN₂O and a molecular weight of 170.59 g/mol, it belongs to the class of alkoxypyrazines, which are recognized as important intermediates for preparing pharmaceutically active compounds.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 107466-49-9
Cat. No. B027960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxy-6-chloro-pyrazine
CAS107466-49-9
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC=CCOC1=CN=CC(=N1)Cl
InChIInChI=1S/C7H7ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h2,4-5H,1,3H2
InChIKeyIRYBPXHXWNJXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyloxy-6-chloro-pyrazine (CAS 107466-49-9): A Dual-Reactive Pyrazine Building Block for Medicinal Chemistry and Organic Synthesis


2-Allyloxy-6-chloro-pyrazine (CAS 107466-49-9) is a 2,6-disubstituted pyrazine heterocycle bearing an allyloxy (-OCH₂CH=CH₂) group at C-2 and a chloro substituent at C-6 . With a molecular formula of C₇H₇ClN₂O and a molecular weight of 170.59 g/mol, it belongs to the class of alkoxypyrazines, which are recognized as important intermediates for preparing pharmaceutically active compounds [1]. The combination of an electron-rich allyloxy moiety and a chloro leaving group within the electron-deficient pyrazine ring establishes two orthogonal reactive handles, making this compound a versatile platform for sequential functionalization strategies [2].

Why 2-Allyloxy-6-chloro-pyrazine Cannot Be Replaced by Generic Alkoxypyrazine Analogs


The 2,6-substitution pattern of this compound provides a reactivity profile that is not interchangeable with its closest analogs. Replacing the allyloxy group with a saturated alkoxy (e.g., methoxy or ethoxy) eliminates the allyl moiety's capacity to participate in Claisen rearrangements, oxidative cleavage, and olefin metathesis [1]. Removing the chloro substituent forfeits the primary handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, which are essential for diversifying the pyrazine core [2]. Unlike 2,6-dichloropyrazine, which offers two identical electrophilic sites and often leads to statistical mixtures upon monosubstitution, 2-allyloxy-6-chloro-pyrazine presents electronically differentiated positions that can be addressed sequentially with predictable regiochemical outcomes [3]. These structural features create a specific dual-reactivity window that generic mono-functional pyrazines cannot replicate.

Quantitative Differentiation Evidence for 2-Allyloxy-6-chloro-pyrazine vs. Structural Analogs


Estimated LogP Advantage of Allyloxy vs. Methoxy Substituent on Pyrazine

The allyloxy substituent in 2-allyloxy-6-chloro-pyrazine contributes greater lipophilicity compared to the methoxy group in 2-chloro-6-methoxypyrazine, an important parameter for membrane permeability in drug discovery. For the pyrazine core, the experimentally determined logP of 2-methoxypyrazine is 0.59–0.75 (ALOGPS/experimental) [1], while the estimated logP for 2-(allyloxy)pyrazine is approximately 1.2 . Although both values apply to the mono-substituted parent systems, the direction and approximate magnitude of the difference (~0.5 log unit) are expected to carry over to the 2,6-disubstituted series.

Lipophilicity Drug-likeness ADME prediction

SNAr Regioselectivity Control: Electron-Donating 2-Substituent Directs Nucleophilic Attack to the 3-Position

In a systematic study of SNAr reactions on 2-substituted 3,5-dichloropyrazines, Scales et al. demonstrated that when the 2-position carries an electron-donating group (EDG), nucleophilic attack occurs preferentially at the 3-position rather than the 5-position [1]. The allyloxy group (-OCH₂CH=CH₂) is an EDG through resonance, analogous to alkoxy substituents. Extending this principle to 2-allyloxy-6-chloro-pyrazine, the allyloxy group at C-2 electronically deactivates the adjacent position (C-3, where no chlorine is present) while leaving the C-6 chloro substituent as the sole electrophilic site accessible for SNAr. This contrasts with 2,6-dichloropyrazine, where both chlorines compete as leaving groups and monosubstitution often yields statistical mixtures without external directing factors [2].

Regioselective synthesis SNAr Pyrazine functionalization

Allyloxy Group Enables Orthogonal Thermal Claisen Rearrangement Chemistry

The allyloxy substituent in 2-allyloxy-6-chloro-pyrazine can undergo thermal [3,3]-sigmatropic Claisen rearrangement at temperatures typically exceeding 100 °C [1]. This transformation converts the C–O allyl ether into a C–C bond, generating a new carbon-functionalized pyrazine scaffold that retains the chloro substituent for further derivatization. In contrast, saturated alkoxy analogs such as 2-chloro-6-methoxypyrazine or 2-chloro-6-ethoxypyrazine lack the unsaturation required for this pericyclic reaction, thus offering only one mode of reactivity (SNAr or cross-coupling at the chloro position). The allyloxy group can also participate in oxidative cleavage (to aldehydes/carboxylic acids) and olefin metathesis, providing a total of three distinct reactivity modes from a single substituent [2].

Claisen rearrangement C-C bond formation Orthogonal reactivity

Patent-Recognized Value of Alkoxypyrazines as Pharmaceutical Intermediates

The alkoxypyrazine scaffold, encompassing 2-allyloxy-6-chloro-pyrazine, is explicitly recognized in multiple patents as 'important intermediates for preparing pharmaceutically active compounds' [1]. Lonza AG (now part of Arxada) developed dedicated large-scale processes for alkoxypyrazine derivatives, underscoring their industrial significance [2]. Specifically, 2-alkoxypyrazine derivatives are claimed as intermediates for HIV protease inhibitors and neurokinin receptor antagonists [3]. In a related patent (JP H0797370 A), 2-alkoxypyrazine derivatives are disclosed as serotonin 5-HT₁A receptor ligands with potential applications as antiemetics, antidepressants, and anxiolytics [4]. While no single patent claims 2-allyloxy-6-chloro-pyrazine as the final active pharmaceutical ingredient, its structural features map onto these patent families, positioning it as a privileged scaffold for medicinal chemistry programs targeting these therapeutic areas.

Patent analysis Pharmaceutical intermediates Industrial relevance

Chloro Leaving Group Enables High-Yielding Transition Metal-Catalyzed Cross-Coupling

The chloro substituent in 2-allyloxy-6-chloro-pyrazine serves as a competent leaving group for palladium-catalyzed cross-coupling reactions. Chloropyrazines have been documented as excellent substrates for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, with yields reaching 81–95% for phosphorylated pyrazine products [1]. In the Sonogashira reaction specifically, chloropyrazine proved to be an 'excellent substrate' under [Pd(allyl)Cl]₂/PPh₃ catalysis [2]. The presence of the electron-donating allyloxy group at C-2 is expected to moderate the electrophilicity at C-6, potentially providing a more selective coupling window compared to the more reactive (and less discriminating) 2,6-dichloropyrazine or the more sluggish 2-bromo analogs, though quantitative rate comparisons are not available in the current literature for this specific compound.

Cross-coupling Palladium catalysis C-C and C-N bond formation

Optimal Research and Procurement Scenarios for 2-Allyloxy-6-chloro-pyrazine Based on Quantitative Evidence


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Moderate Lipophilicity

Programs targeting G-protein coupled receptors (GPCRs) or kinase inhibitors for neurological indications can leverage the estimated logP advantage of ~0.5 units over methoxy analogs [1]. The predicted logP of ~1.2 falls within the optimal range for CNS drug-likeness (logP 1–3), making 2-allyloxy-6-chloro-pyrazine a suitable core scaffold for blood-brain barrier penetration while retaining the synthetic handle for late-stage diversification via the chloro group. The patent literature explicitly links 2-alkoxypyrazine derivatives to serotonin 5-HT₁A receptor modulation (JP H0797370) [2], providing a validated therapeutic hypothesis for procurement.

Parallel Synthesis: Library Construction via Sequential Chemoselective Derivatization

The electronically differentiated 2- and 6-positions enable a two-step, one-pot or sequential diversification strategy: (Step 1) Claisen rearrangement of the allyloxy group to install a C-allyl substituent (thermal, >100 °C), followed by (Step 2) Suzuki-Miyaura cross-coupling at the chloro position to introduce an aryl or heteroaryl group [3]. This orthogonal reactivity, with predicted >95:5 regioselectivity for the SNAr/cross-coupling step [4], minimizes protecting group manipulations and chromatographic purifications, making the compound ideal for automated parallel synthesis platforms generating diverse screening libraries.

Agrochemical Discovery: Herbicidal Pyrazine Scaffold Exploration

Patent WO 2012/168241 A1 describes substituted pyrazines, including alkoxy-substituted variants, with herbicidal activity [5]. The dual-reactivity profile of 2-allyloxy-6-chloro-pyrazine allows agrochemical researchers to systematically explore both the alkoxy and the C-6 substituent SAR in a single core scaffold. The allyloxy group can be oxidatively cleaved to the corresponding aldehyde or carboxylic acid, mimicking natural product-like functionality found in commercial herbicides, while the chloro handle permits introduction of aryl or heteroaryl groups known to enhance target-site binding in photosystem II or protoporphyrinogen oxidase inhibitors.

Process Chemistry: Scalable Intermediate for API Synthesis with Established Industrial Precedent

The assignment of dedicated process patents by Lonza AG (EP 0 889 038 B1; US 6,235,905) to the broader alkoxypyrazine class validates the industrial feasibility of large-scale synthesis [6]. Although the specific process for 2-allyloxy-6-chloro-pyrazine is not detailed in these patents, the general methodology—condensation of glyoxal derivatives with aminoimidates—accommodates diverse alkoxy and chloro substitution patterns. Procurement of this compound benefits from the existence of validated manufacturing routes, reducing the technical risk for kilo-lab or pilot-plant scale-up in support of preclinical development programs.

Quote Request

Request a Quote for 2-Allyloxy-6-chloro-pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.